Comparative COX-1 and COX-2 Inhibition Potency: Ibufenac vs. Ibuprofen
Ibufenac inhibits both COX-1 and COX-2 with quantitatively characterized IC50 values. The COX-2/COX-1 IC50 ratio is 0.75 (13.1 µM / 17.4 µM), indicating a modest preference for COX-2 inhibition [1]. In a direct head-to-head in vivo comparison using a rabbit ocular inflammation model, ibufenac and ibuprofen demonstrated approximately equivalent anti-inflammatory activity when topically administered [2].
| Evidence Dimension | COX inhibition potency and in vivo anti-inflammatory activity |
|---|---|
| Target Compound Data | Ibufenac: COX-1 IC50 = 17.4 µM; COX-2 IC50 = 13.1 µM; 5-LOX IC50 > 40 µM. In vivo activity rank: ibufenac ≈ ibuprofen [1][2] |
| Comparator Or Baseline | Ibuprofen: COX inhibitory activity (comparative IC50 values from same study context); in vivo anti-inflammatory activity in rabbit eye model |
| Quantified Difference | Ibufenac COX-2/COX-1 ratio = 0.75; 5-LOX inhibition > 40 µM. In vivo activity: ibufenac approximately equal to ibuprofen [1][2] |
| Conditions | In vitro COX inhibition assays (enzyme source and assay details per Gülcan et al., 2015). In vivo: rabbit eye inflammation model using clove oil or arachidonic acid induction, topical administration [1][2] |
Why This Matters
This quantifies ibufenac's COX inhibition profile, enabling researchers to select it as a comparator for NSAID selectivity studies, particularly when investigating compounds with specific COX-2/COX-1 ratios or 5-LOX sparing properties.
- [1] Gülcan HO, Ünlü S, Dimoglo A, et al. Marginally designed new profen analogues have the potential to inhibit cyclooxygenase enzymes. Arch Pharm Chem Life Sci. 2015;348(1):55-61. View Source
- [2] Rao CS, Schoenwald RD, Barfknecht CF, Laban SL. Biopharmaceutical evaluation of ibufenac, ibuprofen, and their hydroxyethoxy analogs in the rabbit eye. J Pharmacokinet Biopharm. 1992;20(4):357-388. View Source
